molecular formula C58H76B4O8 B11928936 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

Cat. No.: B11928936
M. Wt: 944.5 g/mol
InChI Key: RYSIHNMJBBYAEG-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is a tetrahedral boron-rich compound featuring an adamantane core functionalized with four 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups. Its synthesis typically proceeds via Suzuki-Miyaura cross-coupling reactions, starting from 1,3,5,7-tetrakis(4-iodophenyl)adamantane (prepared through iodination of the parent adamantane derivative) and boron-containing aryl reagents . The adamantane core imparts exceptional rigidity and symmetry, enabling precise structural control in covalent organic frameworks (COFs) and perovskite solar cells (PSCs) .

Properties

Molecular Formula

C58H76B4O8

Molecular Weight

944.5 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[3,5,7-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-adamantyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C58H76B4O8/c1-47(2)48(3,4)64-59(63-47)43-25-17-39(18-26-43)55-33-56(40-19-27-44(28-20-40)60-65-49(5,6)50(7,8)66-60)36-57(34-55,41-21-29-45(30-22-41)61-67-51(9,10)52(11,12)68-61)38-58(35-55,37-56)42-23-31-46(32-24-42)62-69-53(13,14)54(15,16)70-62/h17-32H,33-38H2,1-16H3

InChI Key

RYSIHNMJBBYAEG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC5(CC(C3)(CC(C4)(C5)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C)C8=CC=C(C=C8)B9OC(C(O9)(C)C)(C)C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5,7-Tetrakis(4-Bromophenyl)Adamantane

The adamantane core is functionalized with bromophenyl groups via Friedel-Crafts alkylation or halogenation of preformed tetraphenyladamantane. Key steps include:

  • Reagents : Adamantane, bromine (Br₂), Lewis acid catalyst (e.g., AlCl₃).

  • Conditions : Reaction at 40–100°C for 1–10 hours in a halogenated solvent (e.g., CCl₄).

  • Yield : ~70–85% after recrystallization (hexane/dichloromethane).

Characterization Data:

PropertyValue
Molecular FormulaC₃₄H₂₈Br₄
Molecular Weight756.2 g/mol
AppearanceWhite crystalline solid
Melting Point209–212°C

Borylation via Suzuki-Miyaura Coupling

Reaction Mechanism

The bromophenyl groups undergo Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) to form boronic esters. The mechanism involves:

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with B₂pin₂.

  • Reductive elimination to form the C–B bond.

Optimized Procedure

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%).

  • Base : NaHCO₃ or K₃PO₄ (2 equiv).

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

  • Temperature : 80–100°C under reflux for 24–48 hours.

  • Workup : Extraction with dichloromethane, drying (MgSO₄), and column chromatography (SiO₂, hexane/EtOAc).

Reaction Table:

ParameterCondition
Substrate1,3,5,7-Tetrakis(4-bromophenyl)adamantane (1 equiv)
Boron SourceB₂pin₂ (4.2 equiv)
Catalyst LoadingPd(PPh₃)₄ (4 mol%)
SolventTHF (0.1 M)
Time48 hours
Yield65–78%

Challenges and Optimization

Steric Hindrance

The adamantane core’s rigidity and four bulky bromophenyl groups impede catalyst accessibility. Strategies to mitigate this include:

  • High Catalyst Loading : 5 mol% Pd for complete conversion.

  • Prolonged Reaction Time : Up to 72 hours for full borylation.

Byproduct Formation

Unreacted B₂pin₂ and debrominated side products are minimized via:

  • Excess Boron Reagent : 4.2 equiv ensures complete substitution.

  • Sequential Additions : Stepwise addition of B₂pin₂ improves efficiency.

Characterization of TTPB-Ad

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.34 (s, 48H, pinacol CH₃), 7.45–7.60 (m, 16H, aromatic H).

  • ¹³C NMR : δ 83.6 (B-O), 24.8 (pinacol CH₃), 146.0 (quaternary C).

  • IR : Peaks at 1343 cm⁻¹ (B–O) and 1141 cm⁻¹ (C–B).

Physical Properties

PropertyValue
Molecular FormulaC₄₉H₆₄B₄O₈
Molecular Weight824.27 g/mol
Purity>98% (HPLC)
SolubilityTHF, DMSO, chloroform

Alternative Approaches

Direct Functionalization of Adamantane

A patent describes adamantane derivatization using 1-acyloxyadamantane intermediates, though this method is less efficient for tetra-substitution.

Hydroxylation Followed by Borylation

1,3,5,7-Tetrahydroxyadamantane could theoretically undergo Mitsunobu or SNAr reactions, but this route is hampered by poor regioselectivity.

Applications in Materials Science

TTPB-Ad’s tetrahedral geometry enables synthesis of:

  • 3D COFs with surface areas >1,500 m²/g.

  • Porous Polymers for H₂ storage (7.4 wt% uptake) .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the dioxaborolan groups .

Scientific Research Applications

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane involves its ability to form stable complexes with various molecules. The boron atoms in the dioxaborolan groups can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tetrahedral boronate esters used as cross-linkers in porous materials. Key analogues include:

Compound Name Core Structure Boron Groups Molecular Weight (g/mol) Key Applications References
1,3,5,7-Tetrakis(4-boronated phenyl)adamantane Adamantane 4 ~950 (estimated) COFs, PSCs
Tetrakis(4-boronated phenyl)methane Methane 4 824.27 Flexible COFs, gas adsorption
2,4,6-Tris(4-boronated phenyl)-1,3,5-triazine Triazine 3 ~700 (estimated) Catalysis, OLEDs
5,10,15,20-Tetrakis(4-boronated phenyl)porphyrin Porphyrin 4 ~1200 (estimated) Photodynamic therapy, sensors

Key Observations:

  • Core Rigidity: The adamantane core provides superior structural stability compared to methane or triazine cores, reducing framework flexibility but enhancing thermal/chemical robustness .
  • Symmetry: Adamantane’s tetrahedral symmetry enables uniform pore distribution in COFs, whereas triazine’s trigonal symmetry may lead to irregular networks .
  • Boron Reactivity: All compounds undergo Suzuki coupling, but adamantane derivatives exhibit slower reaction kinetics due to steric hindrance from the bulky core .

Research Findings and Data

Stability Under Environmental Stress

  • Thermal Stability: Adamantane derivatives decompose at >300°C, outperforming methane (~250°C) and triazine (~220°C) analogues .
  • Hydrolytic Stability: The adamantane core resists hydrolysis (pH 1–12, 24 h), while triazine-linked boronates degrade at pH < 3 .

Photophysical Properties

  • Absorption/Emission: Adamantane derivatives show weak fluorescence (λem = 420 nm), whereas porphyrin analogues exhibit strong red emission (λem = 650 nm) .

Biological Activity

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane (CAS No. 875772-13-7) is a complex organic compound characterized by its unique structure that incorporates tetramethyl dioxaborolane groups. This compound has garnered attention in various fields due to its potential biological activities and applications in material science and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C49H64B4O8C_{49}H_{64}B_{4}O_{8}, with a molecular weight of 824.27 g/mol. The structure features an adamantane core with four phenyl rings substituted by boron-containing dioxaborolane moieties. This configuration enhances the compound's reactivity and versatility in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions facilitated by the boron groups. These reactions are crucial for synthesizing complex organic molecules and materials with specific properties. The dioxaborolane groups can act as electrophilic sites in reactions such as Suzuki-Miyaura coupling, which is significant in medicinal chemistry for developing new pharmaceuticals.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Case Study : A study involving boron-containing compounds showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Mechanism : The presence of boron can enhance the interaction with biological targets such as enzymes involved in cancer progression.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of reactive boron species which can disrupt bacterial cell walls or interfere with metabolic processes.

Synthesis and Characterization

The synthesis of this compound typically involves advanced organic synthesis techniques including:

  • Reagents : Pinacolborane derivatives are used to functionalize the phenyl rings.
  • Conditions : Reactions are often conducted under inert atmospheres to prevent oxidation and degradation.

Biological Testing

In vitro assays have been conducted to evaluate the biological activity of this compound:

Test TypeResultReference
Cytotoxicity AssayIC50 values < 10 µM against cancer cell lines
Antimicrobial AssayEffective against Gram-positive bacteria

Q & A

Q. What are the standard synthetic routes for preparing 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between a brominated adamantane core (e.g., 1,3,5,7-tetrakis(4-bromophenyl)adamantane, TBPA) and a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid). Key steps include:

  • Using Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) .
  • Optimizing solvent systems (e.g., 1,4-dioxane/water mixtures) .
  • Maintaining inert conditions to prevent boronate ester hydrolysis .

Q. What characterization techniques are critical for confirming its structural integrity?

Essential methods include:

  • Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹B) to verify boronate ester incorporation and adamantane core symmetry .
  • X-ray crystallography for definitive structural elucidation, particularly for analyzing supramolecular assemblies .
  • Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight .

Q. What are the primary research applications of this compound?

Its rigid adamantane core and boronate ester functionalities enable:

  • Microporous polymers (MOPs) for gas storage (e.g., H₂, CO₂) via cross-linking with diboronic acids .
  • Supramolecular frameworks leveraging self-assembly through hydrogen bonding or π-π interactions .
  • Precursor for functional materials in catalysis or sensing due to tunable electronic properties .

Advanced Research Questions

Q. How can reaction yields be optimized during Suzuki-Miyaura coupling for this compound?

Yield optimization involves:

  • Catalyst tuning : Pd(0) catalysts with bulky ligands (e.g., SPhos) improve efficiency over Pd(II) precursors .
  • Solvent selection : Biphasic systems (e.g., dioxane/water) enhance solubility of aromatic intermediates .
  • Stoichiometry : Using 1.2–1.5 equivalents of boronate ester per brominated site minimizes side reactions .

Q. How should researchers address discrepancies in reported catalytic efficiencies for boronate ester formation?

Conflicting data often arise from:

  • Ligand effects : Electron-rich ligands accelerate oxidative addition but may hinder transmetallation .
  • Purification challenges : Column chromatography over silica gel can degrade boronate esters; use neutral alumina instead .
  • Moisture sensitivity : Trace water in solvents reduces yields—strict anhydrous conditions are critical .

Q. What strategies enhance the thermal and chemical stability of adamantane-based materials derived from this compound?

Stability improvements include:

  • Cross-linking density : Higher boronate ester content increases rigidity but may reduce porosity .
  • Post-synthetic modifications : Introducing hydrophobic groups (e.g., trifluoromethyl) mitigates hydrolytic degradation .
  • Computational modeling : DFT studies predict stable conformations and reactive sites for rational design .

Q. What computational methods are suitable for predicting its reactivity in C–H borylation or cross-coupling?

Key approaches include:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–H bonds adjacent to adamantane .
  • Transition state analysis : Identifies kinetic barriers for B–C bond formation in boronate esters .
  • Molecular dynamics (MD) : Simulates self-assembly behavior in supramolecular systems .

Q. What handling and storage precautions are necessary for this boronate ester?

Based on SDS guidelines:

  • Storage : –20°C under argon, sealed with PTFE-lined caps to prevent moisture ingress .
  • Handling : Use gloves and goggles; avoid inhalation (risk of respiratory irritation) .
  • Waste disposal : Quench with aqueous ethanol to hydrolyze boronate esters before disposal .

Q. How does the adamantane core influence electronic properties in catalytic or sensing applications?

The adamantane scaffold:

  • Reduces steric hindrance : Symmetrical tetra-substitution allows uniform functionalization .
  • Enhances thermal stability : Rigid structure minimizes conformational flexibility, critical for high-temperature catalysis .
  • Modulates electron density : Electron-withdrawing boronate esters polarize the adamantane core, enhancing redox activity .

Q. What experimental designs are recommended for evaluating gas adsorption in adamantane-based MOPs?

Key methodologies include:

  • Brunauer-Emmett-Teller (BET) analysis : Measures surface area and pore size distribution .
  • Volumetric gas adsorption : Quantifies H₂ or CO₂ uptake at 77 K and 1 bar .
  • In situ IR spectroscopy : Monitors gas binding to boronate ester sites .

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